N-(3,4-dichlorophenyl)-2-nonanoylhydrazinecarboxamide
Description
N~1~-(3,4-Dichlorophenyl)-2-nonanoyl-1-hydrazinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a hydrazinecarboxamide group attached to a nonanoyl chain and a dichlorophenyl ring, which contributes to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H23Cl2N3O2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(nonanoylamino)urea |
InChI |
InChI=1S/C16H23Cl2N3O2/c1-2-3-4-5-6-7-8-15(22)20-21-16(23)19-12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3,(H,20,22)(H2,19,21,23) |
InChI Key |
LEIOTXQJQOTCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-2-nonanoyl-1-hydrazinecarboxamide typically involves the reaction of 3,4-dichlorophenylhydrazine with nonanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N1-(3,4-Dichlorophenyl)-2-nonanoyl-1-hydrazinecarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-2-nonanoyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl ring allows for electrophilic aromatic substitution reactions, where substituents like nitro or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides); reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazinecarboxamides, and substituted dichlorophenyl compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and cytotoxic activities, showing promise in the development of new therapeutic agents.
Medicine: Explored for its potential as an antitumor and antiviral agent, with ongoing research into its mechanism of action and efficacy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3,4-Dichlorophenyl)-2-nonanoyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and induction of cell death in target organisms. The exact molecular targets and pathways are still under investigation, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3,4-Dichlorophenyl)-2-octanoyl-1-hydrazinecarboxamide: Similar structure with an octanoyl chain instead of a nonanoyl chain.
N~1~-(3,4-Dichlorophenyl)-2-decanoyl-1-hydrazinecarboxamide: Features a decanoyl chain, differing in the length of the alkyl chain.
N~1~-(3,4-Dichlorophenyl)-2-butanoyl-1-hydrazinecarboxamide: Contains a shorter butanoyl chain, affecting its chemical and biological properties.
Uniqueness
N~1~-(3,4-Dichlorophenyl)-2-nonanoyl-1-hydrazinecarboxamide stands out due to its specific nonanoyl chain length, which influences its solubility, reactivity, and biological activity
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